molecular formula C22H40O2 B14695630 3,7-dimethylocta-1,6-dien-3-yl Dodecanoate CAS No. 33877-06-4

3,7-dimethylocta-1,6-dien-3-yl Dodecanoate

Cat. No.: B14695630
CAS No.: 33877-06-4
M. Wt: 336.6 g/mol
InChI Key: PDZXXPUFGDUCMY-UHFFFAOYSA-N
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Description

. It is a derivative of geraniol and dodecanoic acid, and it is commonly used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate typically involves the esterification of geraniol with dodecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate involves its interaction with biological membranes due to its lipophilic nature. It can disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate is unique due to its longer carbon chain (dodecanoate) compared to other similar compounds like geranyl acetate and geranyl isobutyrate. This longer chain contributes to its distinct physical and chemical properties, such as higher boiling point and increased lipophilicity, making it suitable for specific applications in the fragrance and flavor industry .

Properties

CAS No.

33877-06-4

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl dodecanoate

InChI

InChI=1S/C22H40O2/c1-6-8-9-10-11-12-13-14-15-18-21(23)24-22(5,7-2)19-16-17-20(3)4/h7,17H,2,6,8-16,18-19H2,1,3-5H3

InChI Key

PDZXXPUFGDUCMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C

Origin of Product

United States

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